1-(Bromomethyl)-2,4,5-trimethylbenzene

Description

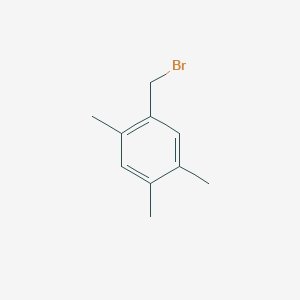

1-(Bromomethyl)-2,4,5-trimethylbenzene is a brominated aromatic compound featuring a central benzene ring substituted with three methyl groups at positions 2, 4, and 5, and a bromomethyl group at position 1. This structure confers unique reactivity and physical properties, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions.

Properties

CAS No. |

35509-98-9 |

|---|---|

Molecular Formula |

C10H13Br |

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(bromomethyl)-2,4,5-trimethylbenzene |

InChI |

InChI=1S/C10H13Br/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 |

InChI Key |

ZHGUKHABIUDZDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CBr)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components:

- Substrate: 2,4,5-Trimethylbenzene (or a precursor with similar substitution)

- Reagent: Formaldehyde (preferably paraformaldehyde)

- Brominating agent: Hydrogen bromide or molecular bromine

- Catalysts: Lewis acids such as zinc chloride or aluminum chloride, or protonic acids like sulfuric acid

- Solvent: Alcohols (methanol, ethanol) or carboxylic acids (acetic acid)

Bromomethylation Using Formaldehyde and Hydrogen Bromide

Research Findings:

According to a patent (source), an improved method involves reacting 2,4,5-trimethylbenzene with formaldehyde and hydrogen bromide, possibly in the presence of Lewis acids or protonic acids as catalysts. Formaldehyde is used in the form of paraformaldehyde, and excess bromide or hydrogen bromide is employed to enhance yield.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Formaldehyde | 1.2 to 3 moles per mole of substrate |

| Bromide source | Excess, 2 to 5 moles per mole of substrate |

| Catalyst | Zinc chloride, aluminum chloride, phosphoric acid, or sulfuric acid (0.1 to 10 mol%) |

| Solvent | Alcohols or acetic acid |

| Temperature | 20°C to 90°C |

| Reaction Time | 0.5 to 3 hours |

Process Summary:

The aromatic substrate is dissolved in the chosen solvent, catalysts are added, and formaldehyde along with excess hydrogen bromide or bromide source is introduced. The mixture is stirred within the specified temperature range, leading to bromomethylation at the methyl groups or the aromatic ring's side chains.

Bromination with Molecular Bromine or N-Bromosuccinimide

Alternative Method:

Another validated approach involves direct side-chain bromination using molecular bromine or N-bromosuccinimide (NBS). This method is particularly effective for selectively brominating methyl groups attached to aromatic rings.

- Reagents: N-bromosuccinimide (NBS) or molecular bromine

- Solvent: Cyclohexane or acetonitrile

- Reaction Conditions:

- Temperature: Room temperature to reflux (~80°C)

- Concentration: 0.3 to 1 mol/l for the substrate in solvent

- Bromination agent: 1.0 to 1.5 equivalents per bromination site

- Initiator: Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (0.015 mol%) to facilitate radical formation

Research Data:

The process yields This compound with high selectivity and yields exceeding 60%, with minimized side reactions, as per patent.

Specific Synthesis Pathway for the Compound

Based on the synthesis of similar compounds (e.g., 4-bromomethyl-1-trifluoromethoxybenzene ), a typical route involves:

- Bromination of 2,4,5-trimethylbenzene with molecular bromine in cyclohexane, followed by

- Selective substitution of methyl groups with bromomethyl groups via controlled bromomethylation.

- Bromination of methyl groups using NBS in cyclohexane at ambient or reflux temperatures.

- Purification through washing, extraction, and recrystallization.

Summary of Data Tables

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formaldehyde + Hydrogen Bromide | Formaldehyde, HBr, Lewis acid | Alcohols or acids | 20–90°C | Variable, up to 70 | Suitable for aromatic methyl groups |

| Bromination with NBS | NBS, cyclohexane | Cyclohexane | Room temp to reflux | 60–75 | High selectivity for methyl groups |

| Direct Bromination with Bromine | Bromine | Cyclohexane | Reflux | 60+ | Less selective, potential over-bromination |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2,4,5-trimethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent added slowly to control the reaction rate.

Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(hydroxymethyl)-2,4,5-trimethylbenzene or 1-(aminomethyl)-2,4,5-trimethylbenzene can be formed.

Oxidation: The major product is 2,4,5-trimethylbenzoic acid.

Reduction: The major product is 2,4,5-trimethylbenzene.

Scientific Research Applications

1-(Bromomethyl)-2,4,5-trimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds. It can be used to investigate the metabolic pathways of brominated organic compounds.

Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers. .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,4,5-trimethylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. The bromomethyl group is highly reactive due to the presence of the bromine atom, which can stabilize the intermediate through resonance or inductive effects. This reactivity allows the compound to participate in various substitution and addition reactions, targeting specific molecular sites and pathways .

Comparison with Similar Compounds

Key Research Findings

Fluorine atoms increase electrophilicity, as seen in the 93% yield of 1-(bromomethyl)-2,4,5-trifluorobenzene in S-217622 synthesis .

Thermal and Chemical Stability :

- Tris-bromomethyl derivatives (e.g., 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene) exhibit high stability and crystallinity, making them suitable for coordination chemistry .

Applications in Drug Development: Bromomethyl aromatics are pivotal in antiviral drug synthesis. For example, 1-(bromomethyl)-2,4,5-trifluorobenzene is critical for constructing non-covalent protease inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-2,4,5-trimethylbenzene, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via bromomethylation of 2,4,5-trimethylbenzene. A common approach involves using brominating agents like bromomethyl ether or paraformaldehyde with HBr in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) . Reaction efficiency depends on catalyst choice, solvent polarity, and temperature control. For instance, ZnCl₂ in anhydrous conditions at 60–80°C optimizes electrophilic substitution while minimizing side reactions like dimerization.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- NMR : ¹H NMR shows distinct signals for the bromomethyl group (δ ~4.3–4.7 ppm as a singlet) and aromatic protons (δ ~6.8–7.2 ppm split by substituents). ¹³C NMR confirms methyl (δ ~20–25 ppm) and quaternary carbons (δ ~130–140 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks [M⁺] at m/z 226 (C₁₀H₁₃Br) with fragmentation patterns indicating loss of Br (Δ m/z 79/81) .

Q. What are the recommended handling and disposal protocols for this compound given its potential hazards?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Dispose via halogenated waste streams, complying with local regulations .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its chloro- and fluoro-methyl analogs in nucleophilic substitution reactions?

- Methodological Answer : Bromomethyl derivatives exhibit faster SN₂ reactivity than chloro analogs due to Br's superior leaving-group ability (lower bond dissociation energy). Fluorinated analogs (e.g., 2,4,5-trifluorobenzyl bromide) show reduced reactivity in polar aprotic solvents due to electron-withdrawing effects, requiring harsher conditions (e.g., NaI in DMSO at 100°C) .

Q. What strategies can be employed to minimize by-product formation during alkylation reactions using this compound as an electrophilic agent?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., MeCN or DMF) to stabilize transition states and reduce hydrolysis .

- Base Selection : K₂CO₃ or NaHCO₃ minimizes elimination by-products compared to stronger bases like NaOH .

- Temperature Control : Maintain temperatures below 80°C to prevent Friedel-Crafts alkylation of the aromatic ring .

Q. In the context of drug development, how has this compound been utilized as a key intermediate in the synthesis of protease inhibitors?

- Methodological Answer : The compound was critical in synthesizing S-217622, a SARS-CoV-2 3CL protease inhibitor. It facilitated alkylation of a pyridine precursor under optimized conditions (K₂CO₃ in MeCN at 80°C, 93% yield). The bromomethyl group’s reactivity enabled efficient C–C bond formation without racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.